molecular formula C9H7ClF3N B12312111 2-Chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine

2-Chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine

Cat. No.: B12312111
M. Wt: 221.60 g/mol
InChI Key: HUQMXQSVAVAVMQ-UHFFFAOYSA-N
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Description

2-Chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine is a chemical compound that belongs to the class of trifluoromethyl-substituted pyridines. This compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to a cyclopenta[b]pyridine ring. The unique structural features of this compound make it an interesting subject for various scientific studies and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine can be achieved through several methods. One common approach involves the use of trichloromethylpyridine as a starting material, followed by chlorine/fluorine exchange reactions . Another method involves the construction of the pyridine ring from a trifluoromethyl-containing building block . Additionally, the direct introduction of a trifluoromethyl group using trifluoromethyl active species such as trifluoromethyl copper can be employed .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and efficient purification techniques is essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine is unique due to its cyclopenta[b]pyridine ring structure, which imparts distinct chemical and physical properties compared to other trifluoromethyl-substituted pyridines. This unique structure enhances its potential for various applications in chemistry, biology, medicine, and industry.

Biological Activity

2-Chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine (CAS Number: 2059987-34-5) is a heterocyclic compound characterized by its unique structural features, including a chlorinated and trifluoromethylated cyclopenta[b]pyridine framework. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.

PropertyValue
Molecular Formula C₉H₇ClF₃N
Molecular Weight 221.60 g/mol
CAS Number 2059987-34-5
Density Not Available
Boiling Point Not Available
Melting Point Not Available

The biological activity of this compound is thought to be mediated through interactions with various molecular targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially improving the compound's bioavailability and interaction with biological systems .

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit significant antitumor properties. For instance, compounds derived from this scaffold were tested against various cancer cell lines, showing broad-spectrum cytotoxicity. The IC₅₀ values for selected derivatives against MCF-7 (breast cancer) and A549 (lung cancer) cells were reported to be in the micromolar range, indicating potent activity .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro assays demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis suggested that the presence of electron-withdrawing groups like trifluoromethyl enhances antimicrobial activity .

Case Studies

  • Antitumor Evaluation : In a study evaluating the cytotoxic effects of various derivatives on tumor cell lines (MCF-7, BGC-823), it was observed that certain derivatives exhibited IC₅₀ values as low as 10 µM. These compounds induced apoptosis in a dose-dependent manner, confirmed through flow cytometry and morphological assessments .
  • Antimicrobial Testing : A series of derivatives were tested against fungal pathogens such as Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values ranged from 3.92 to 4.23 mM, demonstrating moderate antifungal activity compared to standard drugs like fluconazole .

Properties

Molecular Formula

C9H7ClF3N

Molecular Weight

221.60 g/mol

IUPAC Name

2-chloro-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridine

InChI

InChI=1S/C9H7ClF3N/c10-8-4-6(9(11,12)13)5-2-1-3-7(5)14-8/h4H,1-3H2

InChI Key

HUQMXQSVAVAVMQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=C(C=C2C(F)(F)F)Cl

Origin of Product

United States

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